Methyl 5-amino-2-chloroisonicotinate

Vue d'ensemble

Description

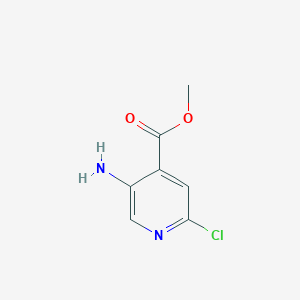

Methyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of isonicotinic acid and features a chloro and amino group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloroisonicotinate can be synthesized through a multi-step process involving the chlorination of isonicotinic acid followed by esterification and amination. The typical synthetic route includes:

Chlorination: Isonicotinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to form 2-chloroisonicotinic acid.

Esterification: The 2-chloroisonicotinic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-chloroisonicotinate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Primary amines.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 5-amino-2-chloroisonicotinate has several notable applications:

Organic Synthesis

As a building block in organic synthesis, this compound serves as an intermediate for producing more complex molecules. Its structure allows for various chemical transformations, including substitution and coupling reactions.

Biological Studies

In biological research, this compound is investigated for its potential as:

- Enzyme Inhibitors: It can act on specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Ligands: The compound's ability to bind to biological receptors makes it valuable in studying receptor-ligand interactions.

Medicinal Chemistry

This compound is a precursor in the synthesis of pharmaceutical agents. Its unique functional groups enable modifications that may lead to compounds with significant therapeutic effects against various diseases .

Agrochemical Development

In the agricultural sector, this compound is explored for developing agrochemicals that can enhance crop protection and yield. Its chemical properties allow it to interact effectively with biological systems relevant to agriculture.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing new bioactive compounds derived from this compound demonstrated its utility in creating derivatives with enhanced biological activity. The modifications led to compounds that exhibited improved efficacy against specific cancer cell lines.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Methyl 2-chloroisonicotinate | Lacks amino group; less versatile | Basic organic synthesis |

| Methyl 5-(tert-butoxycarbonyl)amino-2-chloroisonicotinate | Contains protective group; more stable | Medicinal chemistry |

| Methyl 5-amino-3-nitroisonicotinate | Nitro group present; different reactivity | Potential anti-cancer agents |

This compound stands out due to its unique combination of functional groups, which imparts distinct reactivity and binding properties compared to similar compounds .

Mécanisme D'action

The mechanism of action of methyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparaison Avec Des Composés Similaires

- Methyl 2-chloroisonicotinate

- Methyl 2-chloro-6-methoxyisonicotinate

- Methyl 2-chloro-3-nitroisonicotinate

- Methyl 2-chloro-5-methylisonicotinate

Comparison: Methyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino and a chloro group on the pyridine ring, which imparts distinct reactivity and binding properties. Compared to other similar compounds, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and biological interactions .

Activité Biologique

Methyl 5-amino-2-chloroisonicotinate (MACI) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a molecular weight of 186.6 g/mol. The compound features a pyridine ring substituted with an amino group and a chloro group, which significantly influence its reactivity and biological interactions.

Biological Activities

Research indicates that MACI exhibits significant biological activities, particularly in the following areas:

- Antimalarial Activity : Derivatives of MACI have shown promising effects against resistant strains of malaria parasites, suggesting potential for clinical applications in treating malaria.

- Inhibition of Nitric Oxide Production : MACI has been implicated in inhibiting nitric oxide production in immune cells, which may have therapeutic implications for inflammatory diseases.

- Enzymatic Interactions : The compound has been studied for its interactions with various enzymes, indicating potential roles as enzyme inhibitors or modulators in biochemical pathways relevant to health and disease.

The mechanism of action of MACI involves its interaction with specific molecular targets due to the presence of its functional groups. The amino group can act as a nucleophile, while the chloro group can participate in electrophilic substitutions. These interactions allow MACI to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the biological context and specific target proteins involved.

Synthesis

MACI can be synthesized through several methods, including:

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

- Deprotection Reactions : The Boc protecting group can be removed using acidic conditions, facilitating further functionalization.

Antimalarial Research

A study highlighted the antimalarial properties of MACI derivatives against Plasmodium falciparum, demonstrating significant efficacy in vitro. The research indicated that these compounds could serve as lead candidates for developing new antimalarial drugs.

Inflammatory Disease Models

In vitro experiments using macrophage cell lines treated with MACI showed a marked reduction in nitric oxide production. This suggests that MACI and its derivatives could be explored as therapeutic agents for conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Methyl 2-chloroisonicotinate | Chloro group only | Limited biological activity |

| Methyl 2-chloro-6-methoxyisonicotinate | Methoxy substitution | Antimicrobial properties |

| This compound | Amino and chloro groups | Antimalarial, anti-inflammatory |

MACI stands out due to the combination of both amino and chloro groups, which enhance its reactivity and binding capabilities compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-2-chloroisonicotinate, and how can reaction conditions (e.g., temperature, catalyst) be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 2-position of a pyridine precursor with a methyl ester group. Optimization involves varying reaction parameters:

- Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition.

- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cross-coupling reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful removal during purification.

Document all conditions systematically, and use design-of-experiment (DoE) frameworks to identify optimal parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at 2-position, amino at 5-position). Key signals include downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) .

- IR : Stretching frequencies for ester (C=O ~1700 cm⁻¹) and amino (N–H ~3300 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with pyridine derivatives .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4–8 weeks identify hydrolytic (ester cleavage) or oxidative degradation pathways. Monitor via LC-MS and NMR .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution at the 2-chloro position. Basis sets (e.g., B3LYP/6-31G*) and solvation models (e.g., PCM) improve accuracy .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to guide experimental solvent selection .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the chloro group with fluorinated or methylated analogs to modulate electron density and steric effects. Test cytotoxicity in vitro (e.g., HepG2 cells) .

- ADMET Prediction : Tools like SwissADME or ADMETLab² predict permeability, metabolic stability, and toxicity profiles of derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines. Adjust for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to isolate confounding factors .

Q. How does the steric and electronic environment of this compound influence its coordination chemistry with transition metals?

- Methodological Answer :

- X-ray Crystallography : Determine crystal structures of metal complexes (e.g., Cu²⁺, Pd²⁺) to analyze ligand geometry and bond lengths .

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents on metal-ligand interactions .

Q. Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the inhibitory effects of this compound on enzyme targets?

- Methodological Answer :

- Dose Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves. Include positive/negative controls (e.g., known inhibitors, DMSO-only) .

- Statistical Models : Fit data to Hill equations (GraphPad Prism) to calculate IC₅₀ and cooperativity coefficients. Report 95% confidence intervals .

Q. What are best practices for validating synthetic intermediates of this compound in multi-step reactions?

- Methodological Answer :

Propriétés

IUPAC Name |

methyl 5-amino-2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERGHRQGKYIIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697404 | |

| Record name | Methyl 5-amino-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073182-59-8 | |

| Record name | Methyl 5-amino-2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.